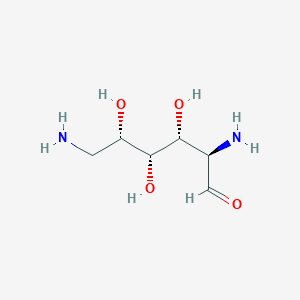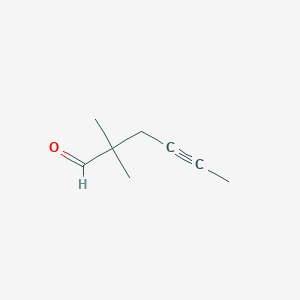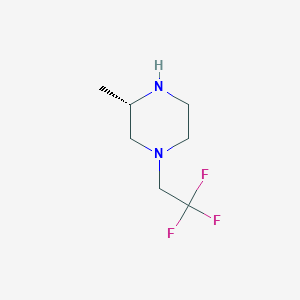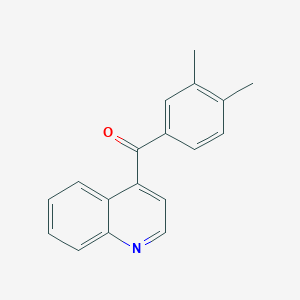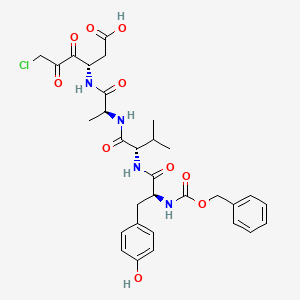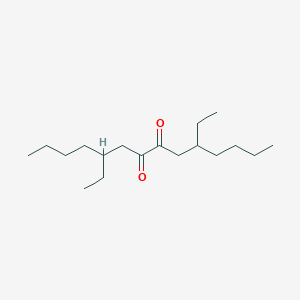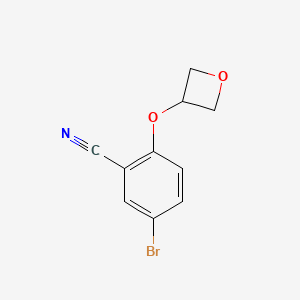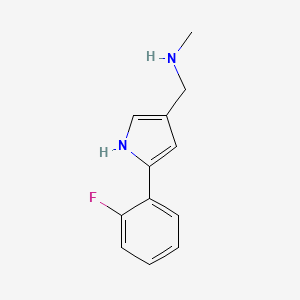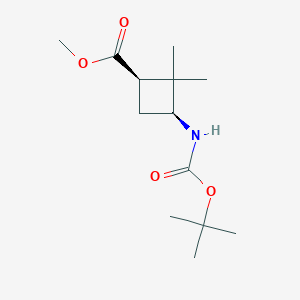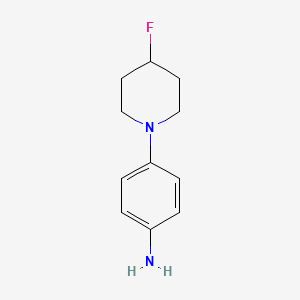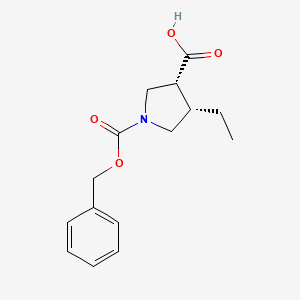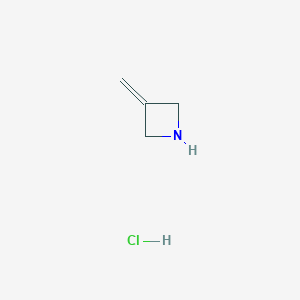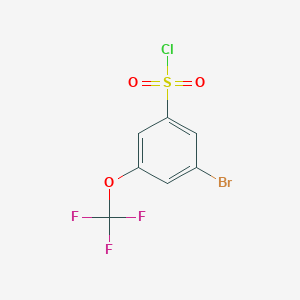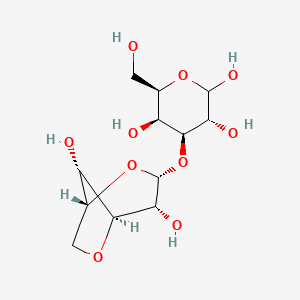
Neocarrabiose
Vue d'ensemble
Description
Neocarrabiose is a disaccharide derived from the enzymatic degradation of carrageenan, a sulfated polysaccharide found in red seaweeds It consists of two galactose units, one of which is typically sulfated
Mécanisme D'action
Target of Action
Neocarrabiose primarily targets carrageenans, which are sulfated galactans composed of linear chains of galactose and 3,6-anhydrogalactose . These carrageenans occur as matrix material in numerous species of red seaweeds . The enzymes which degrade carrageenans are called carrageenases . They are endohydrolases that cleave the internal β-(1–4) linkages of carrageenans .
Mode of Action
This compound interacts with its targets through the action of carrageenases. These enzymes cleave the internal β-(1–4) linkages of carrageenans, yielding products of the oligo-carrageenans . The enzymes are highly specific to their substrates and generate oligo-derivatives that are uniform in molecular weights .
Biochemical Pathways
The biochemical pathways affected by this compound involve the degradation of carrageenans. The carrageenases hydrolyze the β-(1-4) linkages to a series of homologous . The transformation of three types of carrageenans into two monomers, D-Gal and D-AHG, occurs outside the cell .
Pharmacokinetics
The enzymes that degrade carrageenans are produced only by bacteria, specifically gram-negative bacteria . These enzymes are produced extracellularly and their activity is in a wide range of temperatures .
Result of Action
The result of this compound’s action is the production of oligo-carrageenans from carrageenans . These oligo-carrageenans have various biological and physiological activities .
Action Environment
The action of this compound is influenced by environmental factors. The marine bacteria that produce the carrageenases operate in a wide range of temperatures . The marine environment, which covers 70% of the earth’s surface, hosts an enormous biodiversity and presents unique conditions .
Analyse Biochimique
Biochemical Properties
Neocarrabiose plays a significant role in various biochemical reactions, particularly in the degradation of carrageenan. The enzymes involved in this process are κ-carrageenase, ι-carrageenase, and λ-carrageenase. These enzymes are endohydrolases that cleave the internal β-(1→4) linkages of carrageenan, yielding this compound and other oligosaccharides . This compound interacts with various proteins and enzymes, facilitating the breakdown of complex polysaccharides into simpler sugars that can be utilized by microorganisms for energy and growth .
Cellular Effects
This compound influences various cellular processes, particularly in marine bacteria that produce carrageenases. It serves as a substrate for these bacteria, enabling them to utilize carrageenan as a carbon source. This interaction affects cell signaling pathways, gene expression, and cellular metabolism, promoting the growth and proliferation of these bacteria .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with carrageenases, which hydrolyze the β-(1→4) linkages in carrageenan. This enzymatic activity results in the formation of this compound and other oligosaccharides. This compound can bind to specific receptors or transporters on the cell surface, facilitating its uptake and utilization by microorganisms. This process may also involve changes in gene expression, enzyme activation or inhibition, and alterations in cellular metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. Its stability and degradation depend on factors such as temperature, pH, and the presence of specific enzymes. Studies have shown that this compound remains stable under a wide range of conditions, making it a valuable tool for long-term biochemical research . Prolonged exposure to certain environmental factors may lead to its degradation, affecting its efficacy and function in experimental settings .
Dosage Effects in Animal Models
The effects of this compound in animal models can vary with different dosages. At low doses, this compound may promote beneficial effects on cellular function and metabolism. At high doses, it may exhibit toxic or adverse effects, such as disrupting normal cellular processes or causing inflammation . Threshold effects have been observed in studies, indicating that there is an optimal dosage range for achieving desired outcomes without causing harm .
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly in the degradation of carrageenan. It interacts with enzymes such as carrageenases, which hydrolyze carrageenan into simpler sugars. These sugars can then enter central metabolic pathways, such as glycolysis and the citric acid cycle, providing energy and carbon skeletons for cellular processes . This compound may also affect metabolic flux and metabolite levels, influencing overall cellular metabolism .
Transport and Distribution
This compound is transported and distributed within cells and tissues through specific transporters or binding proteins. These molecules facilitate its uptake and localization within the cell, allowing it to exert its effects on cellular function and metabolism . The distribution of this compound may also be influenced by factors such as its molecular size, charge, and interactions with other biomolecules .
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. It may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, this compound may be localized to the lysosome, where it can participate in the degradation of complex polysaccharides . Its localization can also influence its interactions with other biomolecules, affecting its overall function and efficacy .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: These enzymes cleave the β-(1→4) linkages in carrageenan, resulting in the formation of neocarrabiose and other oligosaccharides .
Industrial Production Methods: Industrial production of this compound involves the cultivation of marine bacteria that produce carrageenases. The bacteria are grown under controlled conditions, and the enzymes are harvested and purified. The purified enzymes are then used to hydrolyze carrageenan, yielding this compound .
Analyse Des Réactions Chimiques
Types of Reactions: Neocarrabiose undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to produce corresponding aldonic acids.
Reduction: Reduction of this compound yields sugar alcohols.
Substitution: Sulfate groups in this compound can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include nitric acid and bromine water.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Reagents such as sulfuric acid and chlorosulfonic acid are used for introducing sulfate groups.
Major Products Formed:
Oxidation: Aldonic acids.
Reduction: Sugar alcohols.
Substitution: Various sulfated derivatives.
Applications De Recherche Scientifique
Neocarrabiose has diverse applications in scientific research:
Chemistry: Used as a model compound for studying the enzymatic degradation of polysaccharides.
Biology: Investigated for its role in cell signaling and interaction with proteins.
Medicine: Explored for its potential as an antiviral and anticoagulant agent.
Comparaison Avec Des Composés Similaires
Neoagarobiose: Derived from agarose, another marine polysaccharide.
Neolaminaribiose: Obtained from laminarin, a polysaccharide found in brown algae.
Neoporphyranobiose: Produced from porphyran, a polysaccharide in red algae.
Uniqueness of Neocarrabiose: this compound is unique due to its specific sulfation pattern and its origin from carrageenan. This distinct structure imparts unique physicochemical properties, making it valuable for various applications .
Propriétés
IUPAC Name |
(3R,4S,5S,6R)-4-[[(1R,3R,4R,5S,8S)-4,8-dihydroxy-2,6-dioxabicyclo[3.2.1]octan-3-yl]oxy]-6-(hydroxymethyl)oxane-2,3,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O10/c13-1-3-5(14)10(7(16)11(18)20-3)22-12-8(17)9-6(15)4(21-12)2-19-9/h3-18H,1-2H2/t3-,4-,5+,6+,7-,8-,9+,10+,11?,12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWMBOBQNPBCYER-YCSXVPLMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(O1)C(C(O2)OC3C(C(OC(C3O)O)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@@H]([C@H](O1)[C@H]([C@H](O2)O[C@H]3[C@H]([C@H](OC([C@@H]3O)O)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


